molecular formula C14H23O6- B14523956 5-Ethoxy-2-(3-ethoxy-3-oxopropyl)-3,3-dimethyl-5-oxopentanoate CAS No. 62934-91-2

5-Ethoxy-2-(3-ethoxy-3-oxopropyl)-3,3-dimethyl-5-oxopentanoate

Cat. No.: B14523956
CAS No.: 62934-91-2
M. Wt: 287.33 g/mol
InChI Key: IENRJYZSGIWBGG-UHFFFAOYSA-M
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Description

5-Ethoxy-2-(3-ethoxy-3-oxopropyl)-3,3-dimethyl-5-oxopentanoate is a complex organic compound that belongs to the class of carboxylic esters This compound is characterized by its unique structure, which includes multiple ethoxy groups and a dimethyl-substituted pentanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-2-(3-ethoxy-3-oxopropyl)-3,3-dimethyl-5-oxopentanoate typically involves the esterification of a carboxylic acid with ethanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-2-(3-ethoxy-3-oxopropyl)-3,3-dimethyl-5-oxopentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or ethers, depending on the nucleophile used.

Scientific Research Applications

5-Ethoxy-2-(3-ethoxy-3-oxopropyl)-3,3-dimethyl-5-oxopentanoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to create more complex molecules.

    Biology: The compound can be utilized in biochemical assays to study enzyme activity and metabolic pathways.

    Industry: It is employed in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 5-Ethoxy-2-(3-ethoxy-3-oxopropyl)-3,3-dimethyl-5-oxopentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simpler ester with similar functional groups but a less complex structure.

    Methyl ethyl ketone: Contains similar carbonyl and ethoxy groups but differs in its overall structure.

    Diethyl malonate: Another ester with multiple ethoxy groups, used in similar synthetic applications.

Uniqueness

5-Ethoxy-2-(3-ethoxy-3-oxopropyl)-3,3-dimethyl-5-oxopentanoate is unique due to its specific arrangement of ethoxy and dimethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized synthetic and research applications where other compounds may not be suitable.

Properties

CAS No.

62934-91-2

Molecular Formula

C14H23O6-

Molecular Weight

287.33 g/mol

IUPAC Name

5-ethoxy-2-(3-ethoxy-3-oxopropyl)-3,3-dimethyl-5-oxopentanoate

InChI

InChI=1S/C14H24O6/c1-5-19-11(15)8-7-10(13(17)18)14(3,4)9-12(16)20-6-2/h10H,5-9H2,1-4H3,(H,17,18)/p-1

InChI Key

IENRJYZSGIWBGG-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)CCC(C(=O)[O-])C(C)(C)CC(=O)OCC

Origin of Product

United States

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